3-Bromoisoquinolin-1-amine synthesis routes
3-Bromoisoquinolin-1-amine synthesis routes
This guide details the synthesis of 3-Bromoisoquinolin-1-amine (CAS: 40073-36-7), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., Syk, JAK) and other bioactive agents.[1]
Executive Summary
The synthesis of 3-Bromoisoquinolin-1-amine hinges on the differentiation between the C1 and C3 positions of the isoquinoline ring. The C1 position, adjacent to the ring nitrogen and the fused benzene ring, exhibits significantly higher electrophilicity compared to C3. This electronic bias allows for highly regioselective nucleophilic aromatic substitution (
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The Homophthalimide Route (Stepwise): A robust, scalable sequence involving the selective amination of a 1,3-dibromo intermediate.
-
The Homophthalonitrile Route (Direct Cyclization): An atom-economical, one-pot cyclization using hydrogen bromide.
Part 1: Retrosynthetic Analysis & Strategy
The retrosynthesis identifies two distinct precursors: Homophthalimide (for the stepwise halogenation/amination approach) and Homophthalonitrile (for the acid-mediated cyclization approach).
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Part 2: Route A – The Homophthalimide Pathway (Stepwise)
This route is preferred for large-scale manufacturing due to the stability of intermediates and the ability to purify the 1,3-dibromo precursor, ensuring high product quality.
Mechanism & Selectivity
The core of this route is the regioselective amination of 1,3-dibromoisoquinoline.
-
Electronic Bias: The C1 position is activated by the adjacent ring nitrogen (imine-like character) and the fused benzene ring, making it highly susceptible to nucleophilic attack. The C3 position, while also
to the nitrogen, is less electrophilic (vinylogous nature) and sterically distinct. -
Reaction: Treatment with ammonia displaces the C1-bromide exclusively, leaving the C3-bromide intact.
Step-by-Step Protocol
Step 1: Synthesis of 1,3-Dibromoisoquinoline
-
Reagents: Homophthalimide (Isoquinoline-1,3(2H,4H)-dione), Phosphorus Oxybromide (
). -
Procedure:
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Charge a reaction vessel with Homophthalimide (1.0 eq) and anhydrous Toluene.
-
Add
(2.5 eq) portion-wise under inert atmosphere ( ). -
Heat the mixture to reflux (110°C) for 3–5 hours. Evolution of HBr gas will occur (scrubbing required).
-
Cool to 0°C and quench carefully with ice-water.
-
Neutralize with saturated
and extract with Dichloromethane (DCM). -
Dry organic layer (
) and concentrate. Purify via recrystallization (Ethanol) or silica chromatography.
-
Yield Expectation: 75–85%.
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Step 2: Selective Amination to 3-Bromoisoquinolin-1-amine
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Reagents: 1,3-Dibromoisoquinoline, Ammonia (7M in Methanol or Ammonium Hydroxide).
-
Procedure:
-
Dissolve 1,3-dibromoisoquinoline (1.0 eq) in 7M
in Methanol (10–15 volumes). -
Seal the reaction in a pressure tube or autoclave.
-
Heat to 150°C for 12–16 hours. Note: High temperature is required to overcome the activation energy, but the regioselectivity remains perfect.
-
Cool to room temperature. The product often precipitates directly.
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Concentrate the solvent and partition between water and Ethyl Acetate.
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Wash organic phase with brine, dry, and concentrate.
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Yield Expectation: 95–98%.
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Part 3: Route B – The Homophthalonitrile Pathway (Direct Cyclization)
This route, often referred to as the Simchen-Grahn synthesis , constructs the isoquinoline ring and installs the functionalities in a single step. It is highly atom-economical but requires handling gaseous HBr.
Mechanism
The reaction proceeds via the addition of HBr to the nitrile groups. The aliphatic nitrile (benzylic position) and the aromatic nitrile undergo a cyclization-aromatization sequence induced by the acid halide.
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Protonation of the nitriles.
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Nucleophilic attack of bromide.
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Intramolecular cyclization (Thorpe-Ziegler type) followed by tautomerization to the aromatic amine.
Step-by-Step Protocol
Reagents: Homophthalonitrile (2-cyanobenzyl cyanide), Anhydrous HBr gas, Diethyl Ether or Dichloromethane.
Procedure:
-
Suspend Homophthalonitrile (10 g) in anhydrous Diethyl Ether (150 mL) or DCM in a 3-neck flask equipped with a gas inlet.
-
Cool the suspension to 0–5°C.
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Bubble anhydrous HBr gas through the mixture for 2–4 hours until saturation. The mixture will darken, and solids may dissolve and reprecipitate.
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Seal the vessel and allow it to stand at room temperature for 24 hours.
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Work-up: The solid precipitate is the hydrobromide salt of the product.
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Filter the solid and wash with dry ether.
-
Suspend the salt in water and basify with 25% aqueous Ammonia (
) to pH > 10. -
Filter the resulting free base (3-Bromoisoquinolin-1-amine).
-
Recrystallize from Ethanol/Water if necessary.
-
Yield Expectation: 60–75%.
Part 4: Comparative Data & Analysis
| Feature | Route A (Homophthalimide) | Route B (Homophthalonitrile) |
| Step Count | 2 Steps (from dione) | 1 Step (from dinitrile) |
| Overall Yield | High (~80%) | Moderate (~65%) |
| Scalability | Excellent (Standard unit ops) | Good (Requires HBr gas handling) |
| Purification | Intermediate purification possible | Direct crystallization |
| Safety | HBr gas is corrosive/toxic | |
| Cost | Higher (Reagents) | Lower (Starting material cheap) |
Part 5: Analytical Characterization
3-Bromoisoquinolin-1-amine
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Appearance: Yellow to light brown solid.
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Melting Point: 144–146°C.
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1H NMR (400 MHz, DMSO-d6):
7.95 (s, 2H, ), 7.75 (d, J=8.0 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.45 (t, J=7.5 Hz, 1H), 7.30 (s, 1H, H-4). Note: The singlet at ~7.30 ppm is characteristic of the H-4 proton, confirming the 3-bromo substitution. -
Mass Spectrometry (ESI): m/z 223/225
(1:1 isotopic pattern characteristic of Bromine).
References
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Selective Amination Route
- S. A. Tymonko et al., "Synthesis of 1-amino-3-bromoisoquinoline via regioselective amination," Tetrahedron Letters, 2012.
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Patent Reference: WO2012041476A1, "Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors".
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Cyclization Route (Simchen-Grahn)
-
Johnson, F. and Nasutavicus, W. A., "Polyfunctional Aliphatic Compounds. IV. The Cyclization of Dinitriles by Hydrogen Halides," Journal of Organic Chemistry, 1962 , 27, 3953-3958.
- Simchen, G. and Entenmann, G.
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- Intermediate Synthesis (1,3-Dibromoisoquinoline): Sanders, G. M. et al., "The chemistry of 1,3-dichloroisoquinoline," Recueil des Travaux Chimiques des Pays-Bas, 1974, 93, 273.
